Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that contains two methyl groups and one carbonyl group. It is used in the production of polymers such as cellulose acetate and other commercial products . This compound is part of the triazole family, which is known for its diverse applications in various fields including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
This compound may have a broad range of targets due to its triazole core, which is a common motif in many bioactive compounds .
Mode of Action
Triazole derivatives are known to interact with their targets via hydrogen bonding, owing to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Triazole derivatives are known to be involved in a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Pharmacokinetics
Triazole derivatives are generally well-absorbed and can be metabolized by various enzymes in the body .
Result of Action
Triazole derivatives are known to exhibit a wide range of biological activities, which suggests that they may have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of triazole derivatives .
Biochemical Analysis
Biochemical Properties
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to act as a precursor in the synthesis of nucleoside analogues, such as Ribavirin . The interaction of this compound with enzymes involved in esterification processes is crucial for its function. It is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The nature of these interactions involves the formation of ester bonds, which are essential for the compound’s stability and reactivity in biochemical pathways.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of nucleoside analogues suggests its potential impact on DNA and RNA synthesis, which can alter gene expression patterns . Additionally, its interaction with cellular enzymes may influence metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s ability to form ester bonds with enzymes and proteins is a key aspect of its mechanism of action . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, the compound’s influence on gene expression may involve changes in transcriptional regulation, mediated by its interaction with nucleic acids and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression, which may vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced nucleoside synthesis and improved cellular function . At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleoside synthesis . The compound interacts with enzymes such as esterases and carboxylases, which facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s role in these pathways highlights its importance in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The localization of the compound within cells can influence its biochemical activity and interactions with other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with enzymes and proteins, thereby influencing its overall biochemical effects.
Preparation Methods
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction typically requires an acidic catalyst and is conducted under reflux conditions. Industrial production methods often involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogues and other heterocyclic compounds.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of polymers and other commercial products.
Comparison with Similar Compounds
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds such as:
1,2,4-Triazole-3-carboxylic acid methyl ester: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
1,2,4-Triazole-3-carbohydrazide: Another related compound used in the synthesis of nucleoside analogues.
Indole derivatives: These compounds share some biological activities with triazoles, such as antiviral and anticancer properties.
This compound is unique due to its specific structural features and the range of applications it offers in various fields.
Properties
IUPAC Name |
methyl 1-methyltriazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-3-4(6-7-8)5(9)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGDTEULYQGOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504530 | |
Record name | Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57362-82-0 | |
Record name | Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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